molecular formula C25H30N2O2 B1682638 (E)-2-Cyano-3-(4-hydroxy-3,5-diisopropylphenyl)-N-(3-phenylpropyl)acrylamide CAS No. 168835-82-3

(E)-2-Cyano-3-(4-hydroxy-3,5-diisopropylphenyl)-N-(3-phenylpropyl)acrylamide

Cat. No. B1682638
M. Wt: 390.5 g/mol
InChI Key: JANPYFTYAGTSIN-FYJGNVAPSA-N
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Description

SU 1498 is a selective inhibitor of the receptor tyrosine kinase VEGF receptor 2 (VEGFR2, aka FLK1;  IC50 = 700 nM), having negligible activity at several other serine/threonine and tyrosine kinases. It effectively blocks signaling through VEGFR2 both in vitro and in vivo. SU 1498 is used to study the role of VEGFR2 signaling in diverse processes, including angiogenesis, tumor growth, neural progenitor cell survival, and neuroregeneration.
SU1498 is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid with the amino group of 3-phenylpropylamine. It has a role as a vascular endothelial growth factor receptor antagonist. It is an enamide, a member of phenols, a nitrile, a monocarboxylic acid amide and a secondary carboxamide.

Scientific Research Applications

Chemical Rearrangements and Synthesis

The study of chemical rearrangements involving acrylamide derivatives, such as 2-Cyano-3-hydroxy-3-(methylthio)acrylamide and its reactions to form various rearranged products, highlights the foundational chemical properties and reactions that are pivotal in understanding and utilizing compounds like (E)-2-Cyano-3-(4-hydroxy-3,5-diisopropylphenyl)-N-(3-phenylpropyl)acrylamide. These studies provide insights into the synthesis and functionalization of acrylamide derivatives for various scientific applications (Yokoyama, Hatanaka, & Sakamoto, 1985).

Polymer Synthesis and Material Science

Research into polymerizable phenolphthalein derivatives with pH-sensitive properties, including their copolymerization with acrylamides, opens up pathways for creating color switchable materials and hydrogels. This demonstrates the potential of acrylamide derivatives in developing responsive materials for applications ranging from sensor technology to drug delivery systems (Fleischmann et al., 2012).

Corrosion Inhibition

The exploration of acrylamide derivatives as corrosion inhibitors showcases their application in protecting metals from corrosion. The effectiveness of these compounds as corrosion inhibitors for copper in nitric acid solutions highlights the potential for their use in industrial settings to prolong the lifespan of metal components and structures (Abu-Rayyan et al., 2022).

Optoelectronic Properties

Investigations into the optoelectronic properties of acrylamide derivatives, particularly their potential as nonlinear optical materials, illustrate the relevance of these compounds in the development of optoelectronic devices. This includes their use in dye-sensitized solar cells (DSSCs) and other technologies that require materials with specific optical and electronic characteristics (Fonkem et al., 2019).

Herbicidal Activity

The synthesis and study of acrylamide derivatives with herbicidal activities offer insights into their potential use in agriculture. The identification of compounds that exhibit significant herbicidal efficacy points to the possibility of developing new, potentially more environmentally friendly herbicides (Wang, Li, Li, & Huang, 2004).

properties

IUPAC Name

(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-17(2)22-14-20(15-23(18(3)4)24(22)28)13-21(16-26)25(29)27-12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,17-18,28H,8,11-12H2,1-4H3,(H,27,29)/b21-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANPYFTYAGTSIN-FYJGNVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)NCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)/C=C(\C#N)/C(=O)NCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Cyano-3-(4-hydroxy-3,5-diisopropylphenyl)-N-(3-phenylpropyl)acrylamide

CAS RN

168835-82-3
Record name SU 1498
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168835823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SU 1498
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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